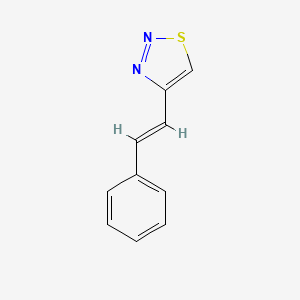

4-Styryl-1,2,3-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Styryl-1,2,3-thiadiazole is a chemical compound that has been studied for various applications . It has been used in various photovoltaic applications, such as dye-sensitized solar cells (DSSC) and organic light-emitting diodes (OLED) .

Synthesis Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .

Molecular Structure Analysis

The structure of this compound was established by means of an elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass-spectrometry .

Chemical Reactions Analysis

This compound demonstrates unique chemical properties, contributing to their utility in diverse applications. One of their prominent characteristics is their ability to participate in a variety of chemical reactions, making them a versatile tool in organic synthesis .

Physical And Chemical Properties Analysis

The physical properties of this compound largely depend on their specific isomeric form and any substituents they may carry. In general, they are solid at room temperature, have low melting points, and are relatively stable under normal conditions .

Applications De Recherche Scientifique

Synthesis and Optimization

4-Styryl-1,2,3-thiadiazole derivatives have been explored for their potential in synthesizing bis heterocycles. An efficient synthesis methodology involving Lawesson's reagent and Propylphosphonic anhydride has been developed to produce these compounds in high yields. The olefin moiety in these compounds is pivotal for developing pyrazole and isoxazole rings through 1,3-dipolar cycloaddition methodology followed by oxidation (Guda, Gundala, Padmavathi, & Padmaja, 2014).

Antimicrobial and Cytotoxic Activities

This compound compounds have shown promise in antimicrobial and cytotoxic activities. For example, certain thiadiazole compounds with chloro substituents exhibited notable antibacterial and antifungal activities. One styryl oxadiazole compound demonstrated appreciable cytotoxic activity on lung carcinoma cells, suggesting its potential as a lead compound in cancer research (Swapna et al., 2013).

CNS Depressant and Anticonvulsant Activities

Some this compound derivatives have been synthesized and evaluated for central nervous system (CNS) depressant and anticonvulsant activities. These compounds, after administration to mice, displayed significant sedative-hypnotic activity and some also showed anticonvulsant effects in electroshock-induced seizure models (Jatav, Mishra, Kashaw, & Stables, 2008).

Corrosion Inhibition

This compound derivatives have also been studied for their role in corrosion inhibition. For instance, 2,5-bis(4-pyridyl)-1,3,4-thiadiazole has demonstrated effectiveness as a corrosion inhibitor for mild steel in various acidic media. The adsorption of these compounds on steel surfaces follows the Langmuir isotherm model, highlighting their potential in corrosion science (Lebrini, Bentiss, Vezin, & Lagrenée, 2006).

Medicinal Chemistry

Thiadiazoles, including 4-Styryl-1,2,3-thiadiazoles, are known for a wide range of biological activities. They exhibit properties like anticancer, antibacterial, antifungal, antitubercular, and anti-inflammatory effects. They are known to influence various enzymes such as carbonic anhydrase, cyclooxygenase, and phosphodiesterases, making them significant in medicinal chemistry (Matysiak, 2015).

Mécanisme D'action

Target of Action

4-Styryl-1,2,3-thiadiazole is a potent heterocyclic compound that has shown significant biological activity against various human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The primary targets of this compound are these cancer cells, where it exhibits cytotoxic effects .

Mode of Action

The compound interacts with its targets by bonding and hydrophobic interaction with key amino acid residues . This interaction disrupts the normal functioning of the cancer cells, leading to their death . It’s also suggested that 1,3,4-thiadiazole molecules interfere with DNA synthesis, consequently inhibiting replication of both human tumor and bacterial cells .

Biochemical Pathways

It’s known that the compound can affect mycelial growth by disrupting membrane integrity . This disruption can lead to downstream effects such as cell death .

Pharmacokinetics

Many anticancer drugs are characterized by high systemic toxicity mainly due to the lack of tumor selectivity and present pharmacokinetic drawbacks, including low water solubility, that negatively affect the drug circulation time and bioavailability .

Result of Action

The result of the action of this compound is the inhibition of the growth of cancer cells. The compound has shown potent anti-cancer activities with GI 50 values of 2.98, 2.85 and 2.53 μM against MCF-7, A549 and HepG-2 cell lines respectively . This indicates that the compound is effective in reducing the viability of these cancer cells.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of the compound can affect its efficacy, with higher concentrations leading to greater disruption of membrane integrity . .

Orientations Futures

Thiadiazoles have a variety of applications in different scientific fields due to their versatile properties. In pharmaceuticals, numerous drugs with a thiadiazole ring have been synthesized, displaying a range of therapeutic activities . They have been found to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties, to name just a few . Therefore, the future directions of 4-Styryl-1,2,3-thiadiazole could be in the development of new antimicrobial agents and other pharmaceutical applications.

Analyse Biochimique

Biochemical Properties

4-Styryl-1,2,3-thiadiazole has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that 1,3,4-substituted-thiadiazole derivatives have shown potent anti-cancer activities, indicating that they may interact with key enzymes and proteins involved in cell proliferation .

Cellular Effects

The cellular effects of this compound have been studied in the context of its potential as an anticancer agent. It has been found to exert cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) cells .

Molecular Mechanism

Molecular modeling studies have suggested that the 1,3,4-substituted-thiadiazole moiety plays a crucial role in bonding and hydrophobic interaction with key amino acid residues .

Propriétés

IUPAC Name |

4-[(E)-2-phenylethenyl]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c1-2-4-9(5-3-1)6-7-10-8-13-12-11-10/h1-8H/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWUWMROYZSXNO-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CSN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CSN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2818876.png)

![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818880.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2818890.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2818891.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2818893.png)

![2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2818895.png)

![4-[benzyl(methyl)amino]-N-(3-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2818899.png)